molecular formula C26H24N4O3 B11253591 2-(3,4-dimethylphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3,4-dimethylphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11253591
M. Wt: 440.5 g/mol
InChI Key: BPOQABHRDVQSIN-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and oxazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with oxazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy and methyl groups through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or other oxidized forms.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-dimethylphenyl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • **2-(3,4-dimethylphenyl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the presence of both pyrazolo[1,5-a]pyrazine and oxazole rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O3/c1-16-5-6-20(13-17(16)2)22-14-24-26(31)29(11-12-30(24)28-22)15-23-18(3)33-25(27-23)19-7-9-21(32-4)10-8-19/h5-14H,15H2,1-4H3

InChI Key

BPOQABHRDVQSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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